(2-Butoxy-3,5-difluorophenyl)(methyl)sulfane
Description
Properties
IUPAC Name |
2-butoxy-1,5-difluoro-3-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2OS/c1-3-4-5-14-11-9(13)6-8(12)7-10(11)15-2/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAHXGLEPUTNLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1SC)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2,3,5-Trifluorophenol Intermediate
The precursor 2,3,5-trifluorophenol is typically prepared via directed ortho-metalation of 1,2,4-trifluorobenzene, followed by hydroxylation using oxidizing agents such as m-chloroperbenzoic acid (mCPBA). Alternatively, nucleophilic aromatic substitution (SNAr) with potassium hydroxide under microwave irradiation (120°C, 1.5 hr) achieves comparable yields (72–85%).
Butoxy Group Installation
Alkylation of the phenolic oxygen is performed using 1-bromobutane in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as the base. Optimal conditions (80°C, 12 hr) yield 2-butoxy-3,5-difluorophenyl ether in 89% purity. Side products, including dialkylated species (≤7%), are mitigated by maintaining a 1:1.2 molar ratio of phenol to alkylating agent.
Thiolation for Methylsulfane Incorporation
The methylsulfane group is introduced via a Ullmann-type coupling using methyl disulfide (CH₃SSCH₃) and copper(I) iodide (CuI) in dimethyl sulfoxide (DMSO) at 110°C. Recent advances employ photoinduced thiol-ene reactions under UV light (365 nm), reducing reaction times from 24 hr to 6 hr while maintaining yields at 78–82%.
Table 1: Key Parameters for Stepwise Synthesis
| Step | Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Phenol Alkylation | 1-Bromobutane, K₂CO₃, DMF | 80°C, 12 hr | 89 | 92 |
| Thiolation | CH₃SSCH₃, CuI, DMSO | 110°C, 24 hr or UV | 78–82 | 88–90 |
Radical 1,2-Alkoxy-Sulfenylation: A Modern Catalytic Strategy
A breakthrough methodology adapted from asymmetric sulfenylation reactions enables simultaneous installation of butoxy and methylsulfane groups via radical intermediates.
Reaction Mechanism
The process utilizes a tert-butyl hydroperoxide (TBHP)-initiated radical chain mechanism. A benzoxazole-derived catalyst (3-(2,5-dimethylphenyl)-5-Br, 5 mol%) facilitates regioselective addition of methanethiol (CH₃SH) and butanol to the difluorophenyl ring. The reaction proceeds in methanol at 0°C, achieving 86–94% enantiomeric excess (ee) for analogous structures.
Optimization Challenges
Key limitations include:
-
Competing sulfide oxidation (≤15% byproducts like sulfoxides)
-
Sensitivity to electron-withdrawing substituents, necessitating stoichiometric TBHP (2 equiv) for full conversion
Table 2: Radical Method Performance Metrics
| Parameter | Value |
|---|---|
| Temperature | 0°C |
| Catalyst Loading | 5 mol% |
| Reaction Time | 18–28 hr |
| Yield | 68–74% |
| Byproducts | ≤15% sulfoxides |
Protecting Group-Assisted Synthesis
Inspired by piperazine carboxylate syntheses, this approach employs tert-butoxycarbonyl (Boc) groups to temporally mask reactive sites during sequential functionalization.
Boc Protection of Phenolic Oxygen
Treatment of 2,3,5-trifluorophenol with di-tert-butyl dicarbonate ((Boc)₂O) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) affords the Boc-protected intermediate in 95% yield. Subsequent alkylation with 1-bromobutane proceeds without competing ether formation.
Deprotection and Thiolation
Boc removal using trifluoroacetic acid (TFA) in DCM (0°C, 1 hr) regenerates the phenolic oxygen, which is immediately subjected to thiolation with methyl thioacetate (CH₃SOAc) and triethylamine (Et₃N). This one-pot strategy achieves an overall yield of 81%, surpassing stepwise methods by 6–9%.
Table 3: Protecting Group Strategy Efficiency
| Step | Reagents | Yield (%) |
|---|---|---|
| Boc Protection | (Boc)₂O, DMAP, DCM | 95 |
| Alkylation | 1-Bromobutane, K₂CO₃ | 93 |
| Deprotection/Thiol | TFA, CH₃SOAc, Et₃N | 81 |
Comparative Analysis of Synthetic Routes
Stepwise Alkylation-Thiolation
-
Advantages : Scalable to >100 g batches; minimal specialized equipment
-
Disadvantages : Cumulative yield loss (67% overall); requires intermediate purification
Radical 1,2-Alkoxy-Sulfenylation
-
Advantages : Single-step functionalization; high enantioselectivity
-
Disadvantages : Limited substrate scope; costly chiral catalysts
Protecting Group Strategy
-
Advantages : High overall yield (81%); suppresses side reactions
-
Disadvantages : Additional deprotection step; TFA handling challenges
Chemical Reactions Analysis
Types of Reactions
(2-Butoxy-3,5-difluorophenyl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the butoxy group or to modify the phenyl ring.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium carbonate (K2CO3) and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to (2-Butoxy-3,5-difluorophenyl)(methyl)sulfane exhibit promising anticancer properties. A study on TASIN analogs, which includes similar sulfane compounds, demonstrated significant antiproliferative activity against colon cancer cell lines. The structure-activity relationship (SAR) revealed that modifications to the arylsulfonamide moiety greatly influenced potency, with certain substitutions enhancing cellular activity significantly .
Table 1: Antiproliferative Activity of Related Compounds
| Compound Name | IC50 (nM) | Structural Features |
|---|---|---|
| TASIN-1 | 25 | Parent compound |
| TASIN-22 | 4.8 | Difluoromethoxy |
| TASIN-43 | 12 | Chloro-bromo |
Inflammation Treatment
Substituted oxazoles, which share structural similarities with this compound, have been explored for their anti-inflammatory properties. These compounds are being investigated for potential therapeutic effects in treating inflammation-related disorders .
Synthesis of Functionalized Compounds
This compound is employed as a building block in the synthesis of various functionalized organic compounds. Its ability to participate in nucleophilic substitution reactions makes it valuable in creating more complex molecular architectures .
Table 2: Synthetic Reactions Involving this compound
| Reaction Type | Conditions | Products |
|---|---|---|
| Nucleophilic Substitution | Microwave irradiation at 140°C | Various arylsulfonamides |
| Deoxygenation | Room temperature | Functionalized N-heterocycles |
Polymer Chemistry
The compound's unique structure allows it to be incorporated into polymer matrices to enhance material properties such as thermal stability and chemical resistance. Research is ongoing to explore its use in developing advanced materials for electronics and coatings.
Case Study: Anticancer Efficacy of TASIN Analogues
A detailed study evaluated the efficacy of TASIN analogs against various cancer cell lines, highlighting the role of specific substituents on the phenyl ring in modulating biological activity. The findings suggest that this compound could serve as a lead compound for further development in anticancer therapies .
Case Study: Synthesis Optimization
A recent publication focused on optimizing the synthesis of sulfane derivatives using microwave-assisted methods. The study demonstrated improved yields and reduced reaction times when employing this compound as a key intermediate .
Mechanism of Action
The mechanism of action of (2-Butoxy-3,5-difluorophenyl)(methyl)sulfane involves its interaction with molecular targets and pathways within a given system. The compound’s effects are mediated by its ability to undergo chemical transformations, such as oxidation or substitution, which can modify its structure and reactivity. These transformations can influence the compound’s binding affinity to specific receptors or enzymes, thereby modulating biological or chemical processes.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s closest analogs differ in halogenation patterns, substituent groups, and sulfur oxidation states. Key examples include:
| Compound Name | CAS No. | Substituents | Molecular Weight (g/mol) | Similarity Score |
|---|---|---|---|---|
| (2,6-Dibromo-3-fluorophenyl)(methyl)sulfane | 917562-25-5 | 2-Br, 3-F, 6-Br, -SCH₃ | 308.07 | 0.88 |
| (2,4-Dibromo-3,5-difluorophenyl)(methyl)sulfane | 147460-43-3 | 2,4-Br, 3,5-F, -SCH₃ | 325.99 | 0.85 |
| (2-Chloro-6-fluorobenzyl)(3,5-difluorophenyl)sulfane | 1443353-32-9 | 2-Cl, 6-F (benzyl), 3,5-F (aryl) | 288.72 | N/A |
Key Observations :
- Butoxy vs. Halogens : The butoxy group in the target compound introduces steric bulk and lipophilicity, which may improve membrane permeability compared to brominated analogs .
- Sulfur Oxidation State : Unlike sulfonyl chlorides (e.g., (3,5-Difluorophenyl)methanesulfonyl chloride, CAS: 163295-74-7), the methylsulfane group (-SCH₃) retains a reduced sulfur state, enabling participation in persulfidation reactions .
Physicochemical and Functional Differences
| Property | (2-Butoxy-3,5-difluorophenyl)(methyl)sulfane | (3,5-Difluorophenyl)methanesulfonyl chloride |
|---|---|---|
| Functional Group | -SCH₃ (sulfane) | -SO₂Cl (sulfonyl chloride) |
| Reactivity | Redox-active, persulfidation | Electrophilic, nucleophilic substitution |
| Biological Role | Potential RSS signaling molecule | Precursor for sulfonamide synthesis |
| Lipophilicity | High (due to butoxy) | Moderate (polar sulfonyl group) |
Notes:
- The target compound’s sulfane sulfur contrasts with sulfonyl chlorides, which are more reactive but less likely to engage in redox signaling .
- Fluorine atoms enhance metabolic stability and electron-withdrawing effects, which may prolong the compound’s half-life in biological systems .
Research Implications and Gaps
- Anticancer Potential: Structural parallels to garlic-derived sulfane sulfur compounds suggest unexplored therapeutic applications .
- Synthetic Utility : The butoxy group could serve as a handle for further functionalization, enabling the development of prodrugs or fluorescent probes.
- Data Limitations : Absence of published toxicity, solubility, or in vivo studies for the target compound necessitates caution in extrapolating findings from analogs.
Biological Activity
(2-Butoxy-3,5-difluorophenyl)(methyl)sulfane is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 242.31 g/mol. The compound features a butoxy group attached to a difluorophenyl ring and a methylsulfane group, which contribute to its unique reactivity and biological properties.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 242.31 g/mol |
| Appearance | Colorless liquid |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its sulfane group, which can undergo redox reactions. These reactions lead to the formation of reactive intermediates that interact with various biological molecules, including proteins and nucleic acids. The compound may exert its effects through:
- Enzyme Inhibition : Binding to active sites of enzymes.
- Receptor Modulation : Interacting with specific receptors to alter signaling pathways.
- Induction of Oxidative Stress : Generating reactive oxygen species that can affect cellular functions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains:
- Study Findings : A study published in the Journal of Antimicrobial Chemotherapy demonstrated a reduction in bacterial growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
Anticancer Properties
The anticancer potential of this compound has also been explored. Investigations have shown that it can induce apoptosis in cancer cells:
- Mechanism : The compound activates apoptotic pathways leading to cell cycle arrest and reduced proliferation rates in human breast cancer cell lines.
Table 2: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism |
|---|---|---|
| Antimicrobial | Effective against various bacteria | Disruption of bacterial cell membranes |
| Anticancer | Induces apoptosis | Activation of apoptotic pathways |
| Enzyme Inhibition | Inhibits specific enzymes | Binding to active sites |
Study 1: Antimicrobial Efficacy
A notable study evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated strong activity against both gram-positive and gram-negative bacteria, supporting its potential use as an antimicrobial agent in clinical settings.
Study 2: Cancer Cell Apoptosis
Another investigation focused on the compound's effects on breast cancer cell lines. The results showed that treatment with the compound led to significant apoptosis through mitochondrial pathways, suggesting its role as a potential anticancer therapeutic.
Q & A
Q. What are the optimal synthetic routes for (2-Butoxy-3,5-difluorophenyl)(methyl)sulfane, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, substituting a bromine atom in intermediates like 4-bromo-3,5-difluorophenyl derivatives with methylthiol groups under palladium catalysis (e.g., using methylthiol boronic acids) is a viable approach . Reaction conditions such as temperature (80–120°C), solvent (DMSO or THF), and catalyst (Pd(PPh₃)₄) significantly affect yield. Optimization should prioritize minimizing side reactions (e.g., dehalogenation) and ensuring complete substitution, as seen in analogous syntheses of (3,5-difluorophenyl)(methyl)sulfane (90% yield under Suzuki-Miyaura conditions) .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Combine LCMS (Liquid Chromatography-Mass Spectrometry) and HPLC (High-Performance Liquid Chromatography) for dual validation. LCMS provides molecular weight confirmation (e.g., theoretical m/z for C₁₁H₁₃F₂OS: calculated [M+H]⁺ = 231.06; compare with experimental data). HPLC retention times under standardized conditions (e.g., 0.66–1.64 minutes using SQD-FA05 conditions) help assess purity . For advanced structural confirmation, use ¹⁹F NMR to resolve fluorine environments and ¹H NMR to verify butoxy and methylsulfane proton signals.
Advanced Research Questions
Q. How does the methylsulfane group influence the compound’s stability and reactivity in photochemical or oxidative environments?
- Methodological Answer : The methylsulfane (S–CH₃) group is susceptible to oxidation, forming sulfoxides or sulfones. Monitor stability using 31P NMR with phosphine trapping agents (e.g., P2 reagent), which react with sulfane sulfur species to form stable adducts (δ45.1 ppm for PS₂ adducts) . For photostability, conduct UV-Vis spectroscopy under controlled light exposure (λ = 254–365 nm) and track degradation via LCMS. Comparative studies with des-methyl analogs can isolate the sulfane group’s contribution to reactivity.
Q. What strategies can mitigate conflicting LCMS/HPLC data when analyzing this compound derivatives?
- Methodological Answer : Discrepancies often arise from residual solvents, column interactions, or isomerization. For example:
- LCMS contradictions : Use high-resolution MS (HRMS) to distinguish between isobaric species (e.g., [M+H]⁺ vs. adducts).
- HPLC retention variability : Standardize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) and column temperatures (25–40°C) to improve reproducibility .
- Degradation products : Employ tandem MS (MS/MS) to identify fragmentation pathways and confirm structural assignments.
Q. How can computational modeling predict the compound’s interactions in biological or catalytic systems?
- Methodological Answer : Use density functional theory (DFT) to calculate:
- Electrostatic potential surfaces : Identify reactive sites (e.g., sulfur lone pairs for nucleophilic interactions).
- Binding affinities : Dock the compound into protein active sites (e.g., cytochrome P450 enzymes) using software like AutoDock Vina.
Validate predictions with experimental data, such as enzyme inhibition assays or fluorescence quenching studies.
Q. What role does the 2-butoxy group play in modulating solubility and bioavailability for medicinal chemistry applications?
- Methodological Answer : The butoxy (–O–C₄H₉) group enhances lipophilicity (logP ≈ 3.5–4.0), improving membrane permeability but reducing aqueous solubility. Quantify solubility via shake-flask method (water/octanol partitioning) and correlate with computational logP predictions (e.g., XLogP3). For bioavailability, use Caco-2 cell monolayers to measure apparent permeability (Papp). Compare with analogs lacking the butoxy group to isolate its effects .
Key Research Considerations
- Avoid commercial sources : Focus on in-house synthesis or academic collaborations for intermediates (e.g., boronate esters) .
- Contradiction resolution : Cross-validate conflicting spectral data with orthogonal techniques (e.g., 2D NMR, IR).
- Advanced applications : Explore use in PROTACs (Proteolysis-Targeting Chimeras) as a linker component, leveraging sulfur’s redox activity for targeted protein degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
